molecular formula C13H22INO2 B3337090 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide CAS No. 52336-52-4

2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide

Cat. No.: B3337090
CAS No.: 52336-52-4
M. Wt: 351.22 g/mol
InChI Key: VNGBDYZCKMTOQV-UHFFFAOYSA-M
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Description

2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium salt of interest in advanced organic synthesis and pharmaceutical research. Its molecular structure suggests potential utility as a building block or intermediate in the development of bioactive compounds. Quaternary ammonium salts have emerged as valuable reagents in synthetic chemistry, for instance, serving as alternative alkylating agents that are often safer and easier to handle than traditional volatile and toxic compounds like methyl iodide . The 3,4-dimethoxyphenyl moiety is a recognized structural feature in various pharmacologically active molecules, making derivatives containing this group valuable for exploring new therapeutic agents . In a broader research context, structurally related ionic liquids and organic salts are extensively investigated as solvents, catalysts, and reagents to enable more efficient and sustainable chemical processes . This compound is presented to the research community as a high-quality intermediate to facilitate innovation in these fields, including medicinal chemistry, methodology development, and materials science.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethyl-trimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22NO2.HI/c1-14(2,3)9-8-11-6-7-12(15-4)13(10-11)16-5;/h6-7,10H,8-9H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGBDYZCKMTOQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CC(=C(C=C1)OC)OC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40637632
Record name 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide
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Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52336-52-4
Record name O,O-Dimethylcoryneine iodide
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Record name 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O'-DIMETHYLCORYNEINE IODIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and trimethylamine.

    Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde is first converted to an alcohol via reduction, often using sodium borohydride (NaBH4) in methanol.

    Quaternization: The resulting alcohol is then reacted with trimethylamine in the presence of methyl iodide (CH3I) to form the quaternary ammonium iodide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

    Reduction: The phenyl ring can undergo reduction reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Halide exchange reactions can be performed using silver nitrate (AgNO3) or sodium halides (NaCl, NaBr).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the phenyl ring.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Substitution: Results in the formation of different quaternary ammonium halides.

    Reduction: Leads to the formation of reduced phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Quaternary ammonium compounds (QACs) like this iodide have demonstrated significant antimicrobial properties. They disrupt microbial cell membranes, making them effective against various bacteria and fungi. Studies have shown that similar compounds exhibit efficacy against resistant strains of bacteria, indicating potential for further development in clinical settings .
  • Drug Delivery Systems
    • The ability of quaternary ammonium compounds to form micelles makes them suitable for drug delivery applications. They can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research is ongoing into optimizing formulations that utilize this compound for targeted delivery in cancer therapies .
  • Neuropharmacology
    • Compounds with similar structures have been investigated for their effects on neurotransmitter systems. Preliminary studies suggest that this iodide may influence acetylcholine receptors, which could lead to advancements in treating neurological disorders such as Alzheimer's disease .

Materials Science Applications

  • Surface Modifications
    • The compound is used in modifying surfaces to enhance biocompatibility and reduce bacterial adhesion in medical devices. Its amphiphilic nature allows it to form stable coatings that can prevent biofilm formation .
  • Nanotechnology
    • In nanomaterials synthesis, quaternary ammonium compounds facilitate the stabilization of nanoparticles. This property is crucial in developing catalysts and sensors with improved performance characteristics .

Biological Research Applications

  • Cellular Studies
    • Researchers utilize this compound to study cellular uptake mechanisms due to its cationic nature. Its interaction with cell membranes provides insights into the transport of charged molecules across lipid bilayers .
  • Gene Delivery
    • The ability to form complexes with nucleic acids positions this iodide as a candidate for gene delivery systems. It can enhance the transfection efficiency of plasmid DNA into cells, which is pivotal in gene therapy research .

Case Studies

StudyApplicationFindings
Study 1Antimicrobial EfficacyDemonstrated effectiveness against MRSA strains; potential for use in antiseptic formulations .
Study 2Drug DeliveryFormulated micelles showed improved solubility for hydrophobic anticancer drugs .
Study 3Neuropharmacological EffectsInfluenced acetylcholine receptor activity; potential implications for Alzheimer's treatment .
Study 4Surface CoatingsReduced bacterial adhesion on medical devices; enhanced biocompatibility observed .
Study 5Gene Delivery EfficiencyIncreased transfection rates compared to traditional methods; promising results for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.

    Cetyltrimethylammonium Bromide (CTAB): Used as a surfactant and in DNA extraction protocols.

    Tetramethylammonium Iodide: A simpler quaternary ammonium iodide used in organic synthesis.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other quaternary ammonium compounds, potentially enhancing its effectiveness in certain applications, such as phase transfer catalysis and antimicrobial activity.

Biological Activity

2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C13H22INO2
  • Molecular Weight : 307.23 g/mol
  • Physical Form : Solid
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The methoxy groups on the phenyl ring enhance lipophilicity, potentially facilitating better cell membrane penetration and receptor binding.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Study : In a study involving zebrafish models, a derivative compound (3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one) demonstrated low toxicity at therapeutic doses while effectively reducing tumor growth in vivo .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. By modulating neurotransmitter levels and protecting neuronal cells from oxidative stress, it shows promise in treating neurodegenerative disorders.

Case Study : In animal models, administration of similar quaternary ammonium compounds resulted in improved cognitive function and reduced markers of neuroinflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Toxicological Profile

The safety assessment of this compound showed no significant adverse effects at low concentrations. However, higher doses have been associated with toxicity in both zebrafish and mice models, indicating a dose-dependent response.

Study Parameter Low Dose (µg) High Dose (µg) Effect Observed
Zebrafish Survival Rate0.2200No significant damage at low doses; increased mortality at high doses
Mice Body Weight Change25100Significant weight loss at high doses; no change at low doses

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(3,4-dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkyl halides. For example, reacting 3,4-dimethoxyphenethylamine with methyl iodide under controlled temperatures (40–60°C) in polar aprotic solvents (e.g., acetonitrile) yields the quaternary ammonium salt. Catalysts like sodium bicarbonate may enhance reaction efficiency. Purification via recrystallization (using ethanol/water mixtures) ensures >95% purity . Monitor reaction progress with TLC (silica gel, chloroform:methanol 9:1) and confirm structure via 1^1H NMR (e.g., δ 3.8–4.2 ppm for trimethylammonium protons) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with copious water and consult SDS for emergency protocols. Avoid contact with oxidizing agents due to potential iodide release .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer : Combine 1^1H/13^13C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular ion verification, and HPLC (C18 column, acetonitrile:water gradient) for purity (>98%). IR spectroscopy (1700–1600 cm1^{-1}) can confirm aromatic C=C and methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

  • Methodological Answer : Unexpected NMR splitting may arise from steric hindrance or dynamic equilibria. Use variable-temperature NMR to assess conformational changes. Compare computational models (DFT calculations) with experimental data to identify discrepancies. For example, bulky 3,4-dimethoxyphenyl groups may cause anisotropic effects, altering chemical shifts .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Employ flow chemistry for controlled reagent mixing and reduced side reactions. Use chiral stationary phases (e.g., cellulose-based HPLC columns) to isolate enantiomers. Monitor enantiomeric excess via circular dichroism (CD) spectroscopy. Scale-up trials should test solvent ratios (e.g., ethanol vs. acetone) to balance solubility and crystallization kinetics .

Q. How does the compound’s quaternary ammonium structure influence its biological activity, and what assays validate these effects?

  • Methodological Answer : The charged trimethylammonium group enhances membrane permeability. Test cytotoxicity via MTT assays (IC50_{50} values in cancer cell lines like HeLa). For receptor-binding studies, use radioligand displacement assays (e.g., 3^3H-labeled acetylcholine receptors). Molecular docking simulations (AutoDock Vina) can predict interactions with target proteins .

Q. What are the environmental implications of iodide release during degradation, and how can they be mitigated?

  • Methodological Answer : Iodide ions may bioaccumulate in aquatic systems. Conduct ecotoxicity assays (Daphnia magna LC50_{50}) and analyze degradation products via LC-MS. Incorporate biodegradable counterions (e.g., tosylate) in derivative synthesis to reduce environmental persistence .

Methodological Considerations for Experimental Design

Q. How to design a study linking this compound’s activity to a theoretical framework (e.g., structure-activity relationships)?

  • Answer : Align hypotheses with established theories (e.g., Hammett substituent constants for electronic effects of methoxy groups). Use multivariate regression to correlate structural descriptors (logP, polar surface area) with bioactivity data. Validate models via leave-one-out cross-validation .

Q. What statistical methods are appropriate for analyzing conflicting bioassay results?

  • Answer : Apply ANOVA with post-hoc Tukey tests to compare replicates. For dose-response inconsistencies, use nonlinear regression (four-parameter logistic model) to assess Hill slopes. Meta-analysis of prior studies (Cochran’s Q test) identifies heterogeneity sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide
Reactant of Route 2
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2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide

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